molecular formula C16H12FN B11872374 N-(4-Fluorophenyl)naphthalen-1-amine CAS No. 575-26-8

N-(4-Fluorophenyl)naphthalen-1-amine

Cat. No.: B11872374
CAS No.: 575-26-8
M. Wt: 237.27 g/mol
InChI Key: LJSMFQJNLMAWMB-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)naphthalen-1-amine is an aromatic amine compound characterized by the presence of a fluorophenyl group attached to a naphthalen-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)naphthalen-1-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)naphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

N-(4-Fluorophenyl)naphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with proteins and enzymes.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)naphthalen-1-amine involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)naphthalen-1-amine is unique due to the presence of the fluorine atom, which enhances its stability and binding affinity in various applications. This fluorine substitution can significantly impact the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

575-26-8

Molecular Formula

C16H12FN

Molecular Weight

237.27 g/mol

IUPAC Name

N-(4-fluorophenyl)naphthalen-1-amine

InChI

InChI=1S/C16H12FN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H

InChI Key

LJSMFQJNLMAWMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)F

Origin of Product

United States

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